Fmoc-beta-Ala-Ile-OH
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Overview
Description
The compound (2S,3S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-3-methylpentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-3-methylpentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid or peptide fragment to form the desired amide bond. This is typically done using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the process and reduce manual labor.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the amide bonds, converting them into amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amines.
Substitution: Substituted amides or thiol derivatives.
Scientific Research Applications
Chemistry
The compound is widely used in peptide synthesis, serving as a building block for the construction of complex peptides and proteins. Its Fmoc protecting group is particularly useful in solid-phase peptide synthesis.
Biology
In biological research, the compound is used to synthesize peptides that can be studied for their biological activity, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine
The compound is employed in the development of peptide-based drugs, including therapeutic peptides and peptide vaccines. Its ability to form stable amide bonds makes it valuable in medicinal chemistry.
Industry
In the industrial sector, the compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products.
Mechanism of Action
The compound exerts its effects primarily through the formation of stable amide bonds, which are crucial for the structural integrity and biological activity of peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, allowing for the stepwise assembly of peptides.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-3-methylbutanoic acid
- (2S,3S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-3-methylhexanoic acid
- (2S,3S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-3-methylheptanoic acid
Uniqueness
The uniqueness of (2S,3S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-3-methylpentanoic acid lies in its specific structure, which provides optimal protection and reactivity during peptide synthesis. The presence of the Fmoc group ensures that the amino group is protected during the coupling reactions, while the specific arrangement of the side chains allows for the formation of stable and biologically active peptides.
Properties
Molecular Formula |
C24H28N2O5 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S,3S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-3-15(2)22(23(28)29)26-21(27)12-13-25-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,22H,3,12-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t15-,22-/m0/s1 |
InChI Key |
XXMFLBQJPKKFRT-NYHFZMIOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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